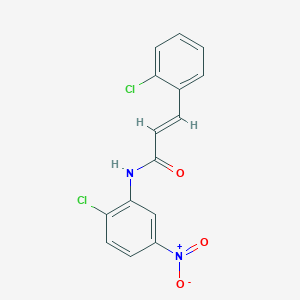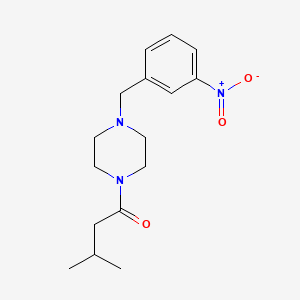
N-(3-acetylphenyl)-4-benzoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-4-benzoylbenzamide, commonly known as APBA, is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research due to its potent biological activity and unique chemical structure. APBA exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of APBA is complex and varies depending on the specific biological process being investigated. However, it is believed that APBA exerts its biological activity by binding to its target protein or enzyme, thereby modulating its activity. In the case of enzyme inhibition, APBA is thought to bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In protein-protein interaction studies, APBA is believed to bind to a specific site on the protein, thereby disrupting the protein-protein interaction and altering the downstream biological activity.
Biochemical and physiological effects:
APBA exhibits a range of biochemical and physiological effects, including enzyme inhibition, protein-protein interaction modulation, and receptor-ligand binding. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. APBA has also been shown to modulate protein-protein interactions, such as the interaction between the p53 tumor suppressor protein and its binding partner, MDM2. Additionally, APBA has been shown to bind to the human cannabinoid receptor CB1, suggesting potential therapeutic applications in the treatment of various diseases.
実験室実験の利点と制限
APBA has several advantages for use in lab experiments, including its potent biological activity, unique chemical structure, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions. Additionally, the mechanism of action of APBA can be complex and difficult to elucidate, making it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on APBA, including the development of more potent and selective inhibitors of specific enzymes, the identification of novel protein-protein interactions and the development of small molecule inhibitors, and the investigation of the potential therapeutic applications of APBA in the treatment of various diseases. Additionally, the use of APBA as a tool in drug discovery and development is an area of active research, with the potential for the development of new drugs with improved efficacy and safety profiles.
合成法
APBA can be synthesized using a variety of methods, including the reaction of 4-benzoylbenzoic acid with 3-acetylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux in a suitable solvent such as dichloromethane or ethyl acetate. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
APBA has been extensively used in scientific research to investigate various biological processes, including enzyme inhibition, protein-protein interactions, and receptor-ligand interactions. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. APBA has also been used to study the interaction between proteins and small molecules, such as the interaction between the p53 tumor suppressor protein and its binding partner, MDM2. Additionally, APBA has been used as a ligand in receptor-ligand binding studies, such as the binding of APBA to the human cannabinoid receptor CB1.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-benzoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15(24)19-8-5-9-20(14-19)23-22(26)18-12-10-17(11-13-18)21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFCRYKMHGGRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(phenylcarbonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)


![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)




![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)




![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)